Bis(2,5-dioxopyrrolidin-1-yl)mercury

Description

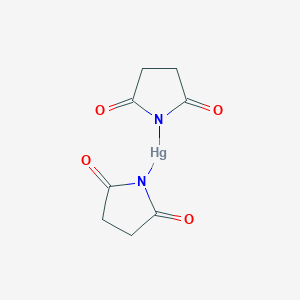

Bis(2,5-dioxopyrrolidin-1-yl)mercury is an organomercury compound characterized by two 2,5-dioxopyrrolidin-1-yl groups bonded to a central mercury atom. The 2,5-dioxopyrrolidin-1-yl moiety is a reactive succinimide derivative, commonly employed in chemical synthesis for its ability to act as an activating group in amide bond formation or crosslinking reactions. Mercury’s high electrophilicity and affinity for sulfur-containing biomolecules make this compound a potent reagent, albeit with significant toxicity concerns. Despite its utility in niche synthetic applications, detailed physicochemical data (e.g., boiling point, stability) and modern research on its biological or catalytic roles are sparse in the provided evidence.

Properties

Molecular Formula |

C8H8HgN2O4 |

|---|---|

Molecular Weight |

396.75 g/mol |

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl)mercury |

InChI |

InChI=1S/2C4H5NO2.Hg/c2*6-3-1-2-4(7)5-3;/h2*1-2H2,(H,5,6,7);/q;;+2/p-2 |

InChI Key |

MLBQTLYAKKFTFA-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(=O)N(C1=O)[Hg]N2C(=O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with N-hydroxysuccinimide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Bis(2,5-dioxopyrrolidin-1-yl)mercury are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl)mercury can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form mercury(II) oxide and other by-products.

Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, potentially forming elemental mercury.

Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Mercury(II) oxide and other oxidized organic by-products.

Reduction: Elemental mercury and reduced organic fragments.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl)mercury has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies involving protein interactions and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl)mercury involves its ability to interact with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related 2,5-dioxopyrrolidin-1-yl derivatives, though none directly involve mercury. Key comparisons focus on functional groups, reactivity, and applications:

Table 1: Structural and Functional Comparison

Reactivity and Toxicity

- Bis(2,5-dioxopyrrolidin-1-yl)mercury: Mercury’s electrophilicity enhances reactivity toward nucleophiles (e.g., thiols in proteins), but its toxicity limits biomedical applications. No data on LD₅₀ or environmental persistence are provided in the evidence.

- Non-Mercury Derivatives: Succinimide esters (e.g., 4-benzoylbenzoate, biotin derivatives) are milder, with applications in bioconjugation and drug delivery. For example, biotin-linked derivatives enable targeted protein modification , while benzoylbenzoate derivatives serve as photoactivatable probes .

Structural Divergence

- The mercury compound’s linear geometry (Hg center) contrasts with the tetrahedral or planar arrangements of carbon-based analogs. This difference likely alters solubility and stability; mercury’s atomic radius may sterically hinder reactions compared to smaller analogs like 4-benzoylbenzoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.